N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
Description
Introduction and Historical Context of Allosteric Modulator Development
Evolution of Diamine-Based Pharmacophores in Medicinal Chemistry
The structural versatility of diamines has made them indispensable in drug discovery, particularly as frameworks for modulating protein-protein interactions and enzyme active sites. Early work in the 1990s focused on rigid diamine scaffolds like benzophenanthridines to probe dopamine receptor binding geometries, though initial attempts with compounds such as dihydrexidine 4a revealed critical steric limitations in D1 receptor engagement. By the 2000s, synthetic advances enabled systematic exploration of vicinal diamines, with researchers demonstrating that ethylene diamine motifs could serve as privileged structural elements for optimizing bioavailability and target affinity.
A pivotal shift occurred with the adoption of computational pharmacophore modeling, as seen in the 2001 mapping of 2,4-diamino-5-deazapteridine inhibitors against Mycobacterium avium dihydrofolate reductase (MAC DHFR). This study established a four-feature pharmacophore (two hydrogen bond acceptors, one hydrophobic region, one aromatic ring) that achieved 92% predictive accuracy for active compounds. Subsequent work expanded these principles to human DHFR targets, highlighting how subtle diamine conformational changes could confer species selectivity—a concept later critical for allosteric modulator design.
Discovery Timeline for Chlorobenzyl-Substituted Cyclohexane Diamines
The synthesis of N1-(2-chlorobenzyl)cyclohexane-1,4-diamine hydrochloride emerged from two parallel trends:
- 2010–2012 : Advances in cyclohexane diamine functionalization, particularly N-alkylation strategies using benzyl halides, enabled precise control over stereoelectronic properties. The compound’s first reported synthesis in 2012 utilized a trans-cyclohexane-1,4-diamine core modified at the N1 position with 2-chlorobenzyl groups.
- 2015–2022 : DNA-encoded library (DECL) screens revealed that chlorobenzyl-substituted diamines could occupy atypical binding pockets in targets like tankyrase 1 (TNKS1). Pharmacophore models derived from these screens emphasized the necessity of aromatic chlorination for π-stacking and amine spacing for hydrogen bonding.
Key synthetic milestones included the development of carbodiimide-mediated coupling methods to install the 2-chlorobenzyl moiety while preserving diamine basicity, as detailed in the compound’s PubChem synthesis protocols. Comparative analyses showed that the trans-1,4-cyclohexane configuration conferred superior conformational rigidity over flexible ethylene diamine analogs, reducing off-target interactions.
Key Milestones in Allosteric Inhibitor Research
The compound’s design reflects three transformative innovations in allosteric modulation:
Table 1. Technological Advances Enabling Allosteric Diamine Development
The integration of DECL-derived pharmacophores with molecular dynamics simulations proved particularly transformative. For TNKS1 inhibitors, hybrid pharmacophore models combining DECL data (Pharmacophore A: two H-bond acceptors, two aromatics) and structure-based excluded volume maps achieved sub-100 nM inhibition (e.g., compound 12, IC~50~ = 22 nM). While this compound itself remains under characterization, its structural analogs have demonstrated >50% target inhibition at 10 μM concentrations in preliminary screens.
Properties
IUPAC Name |
4-N-[(2-chlorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;/h1-4,11-12,16H,5-9,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWXOEJCEOWPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353985-18-8 | |
| Record name | 1,4-Cyclohexanediamine, N1-[(2-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353985-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-diamine and 2-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate.
Procedure: The 2-chlorobenzyl chloride is added dropwise to a solution of cyclohexane-1,4-diamine in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing chlorine atom activates the benzene ring for reactions with strong nucleophiles like hydroxide or amines . For example:
Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| Ammonia | High temperature (150–200°C) | 2-Aminobenzyl-substituted diamine |
| Sodium methoxide | Polar aprotic solvent (DMF) | Methoxybenzyl derivative |
Oxidation Reactions
The primary and secondary amine groups are susceptible to oxidation. Common oxidants convert amines to nitro groups or imines :
Example reaction pathway:
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| Hydrogen peroxide | Acidic, 60–80°C | Nitroso intermediate |
| Potassium permanganate | Aqueous, basic | Cyclohexene diimine |
Reduction Reactions
While the compound itself is an amine, its synthetic precursors (e.g., imines) undergo reduction. Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation restores amine functionalities :
Example:
| Reducing Agent | Conditions | Application |
|---|---|---|
| LiAlH₄ | Dry THF, 0°C to RT | Amine bond regeneration |
| NaBH₄ | Methanol, RT | Selective reduction of imines |
Coordination Chemistry
The diamine moiety acts as a bidentate ligand, forming complexes with transition metals. These complexes are studied for catalytic and biomedical applications :
Complexation with Mn(II):
(L = N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine)
| Metal Salt | Geometry | Observed Activity |
|---|---|---|
| Mn(CF₃SO₃)₂ | Octahedral | Catalytic oxidation of alkanes |
| CuCl₂ | Square planar | Antimicrobial activity |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
Protonation equilibrium:
| pH Range | Dominant Form | Reactivity |
|---|---|---|
| < 3 | Fully protonated | Enhanced solubility in polar solvents |
| 7–10 | Neutral amine | Nucleophilic alkylation/acylation |
Scientific Research Applications
Medicinal Chemistry
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride is under investigation for its potential therapeutic properties:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies indicate that modifications to the chlorobenzyl moiety can enhance its biological potency against specific tumors .
- Antimicrobial Properties : Research suggests that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics .
The compound's mechanism of action involves interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that different substituents on the chlorobenzyl group significantly affect biological activity. For instance, variations in halogen or functional groups can alter binding affinities and efficacy against biological targets .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis:
- Intermediate in Drug Development : The compound is utilized as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new therapeutic agents .
- Specialty Chemicals Production : It plays a role in producing specialty chemicals, highlighting its importance in industrial chemistry .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of melanoma cells in vitro. The research indicated that the compound's effectiveness was enhanced by specific modifications to its structure, suggesting a potential pathway for developing targeted cancer therapies .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, indicating its potential as a new antimicrobial agent .
Data Tables
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Inhibits growth of melanoma cells |
| Antimicrobial agent | Effective against Gram-positive and Gram-negative bacteria | |
| Chemical Synthesis | Intermediate for pharmaceuticals | Used in synthesis pathways for drug development |
| Specialty chemicals production | Key building block for complex organic compounds |
Mechanism of Action
The mechanism of action of N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Structural Variations
The following table summarizes key analogs and their structural differences:
Key Observations:
- Positional Isomerism : The 1,4-diamine configuration (target compound) vs. 1,2-diamine (e.g., ) alters molecular rigidity and hydrogen-bonding capacity, impacting receptor binding .
- Substituent Effects: Electron-Withdrawing Groups: 2-Chloro (target) vs. 4-fluoro () modulates lipophilicity and electronic interactions.
Pharmacological Activity and Research Findings
Target Compound:
- Mechanism : Likely interacts with CNS receptors (e.g., serotonin or dopamine transporters) due to structural similarity to psychoactive diamines .
- Applications: Potential use in neurodegenerative disorders or cancer therapy (e.g., LSD1 inhibition) .
Analogs:
trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride ():
- Activity : LSD1 inhibitor (IC₅₀ < 50 nM), validated in leukemia models.
- Advantage : Cyclopropyl group enhances metabolic stability.
N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride ():
- Activity : Higher aqueous solubility due to fluorine’s electronegativity; used in PET imaging probes.
N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride ():
- Activity : Methoxy group improves blood-brain barrier penetration in rodent models.
Biological Activity
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈ClN₂
- Molecular Weight : 240.75 g/mol
- Chemical Structure : The compound consists of a cyclohexane ring with a 2-chlorobenzyl group attached to one nitrogen atom and an amine group on the other nitrogen atom.
This compound interacts with specific biological targets, such as enzymes and receptors. The presence of the chlorobenzyl group enhances its binding affinity, potentially affecting various signaling pathways. Research indicates that this compound may influence:
- Enzyme Inhibition : It has shown inhibitory effects on sodium-dependent glucose cotransporters (SGLTs), which are crucial for glucose absorption in the intestines and kidneys. This suggests potential applications in diabetes management by regulating glucose levels.
- Antimicrobial Activity : Preliminary studies have indicated that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to controls, suggesting strong antimicrobial activity.
- Reference: .
-
Diabetes Management Research :
- In vitro studies demonstrated that the compound effectively inhibited SGLT activity, leading to reduced glucose uptake in intestinal cells.
- Reference: .
-
Cancer Cell Line Studies :
- Research involving various cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner.
- Reference: .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride, and how are intermediates purified?
- Methodological Answer : A typical synthesis involves nucleophilic substitution between 2-chlorobenzyl chloride and cyclohexane-1,4-diamine under reflux in a polar aprotic solvent (e.g., DMF or THF). Post-reaction, the intermediate is precipitated by acidification (e.g., HCl) and purified via recrystallization using ethanol/water mixtures. Column chromatography (silica gel, eluent: dichloromethane/methanol) may resolve stereoisomers. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm, cyclohexane protons at δ 1.2–2.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂/CH groups .
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z corresponding to C₁₃H₁₉ClN₂·HCl (exact mass: ~287.2 Da).
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks in the crystalline state .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at 2–8°C. Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Toxicity data (e.g., LD50) should be referenced from SDS of structurally analogous compounds, such as (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for stereoselective synthesis?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and predict stereochemical outcomes. For example, calculate Gibbs free energy differences between diastereomers using Gaussian 16 (B3LYP/6-31G* basis set). Pair computational results with experimental variables (solvent polarity, temperature) to refine reaction parameters. ICReDD’s reaction path search methods integrate quantum chemical calculations with experimental feedback loops for rapid optimization .
Q. What strategies resolve contradictions in stereochemical assignments from conflicting spectroscopic data?
- Methodological Answer :
- Dynamic NMR : Detect hindered rotation of the chlorobenzyl group via variable-temperature NMR (e.g., coalescence temperature analysis).
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol to separate enantiomers.
- Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra (e.g., using ORCA software) to assign absolute configuration .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?
- Methodological Answer : Design a systematic solubility study:
- Phase Diagrams : Measure solubility in binary solvent systems (e.g., water/ethanol) at 25–60°C.
- Hansen Solubility Parameters : Correlate experimental solubility with HSPiP-predicted values.
- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions (e.g., using GROMACS) to explain deviations. Cross-reference with solubility trends of structurally similar compounds like N-1-Naphthylethylenediamine dihydrochloride .
Q. What advanced techniques validate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (25–80°C) and monitor degradation via LC-MS. Identify byproducts (e.g., hydrolyzed cyclohexane-diamine).
- Isothermal Calorimetry (ITC) : Quantify thermal stability and decomposition kinetics.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months; compare with real-time stability data .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s potential as a chiral ligand in catalysis?
- Methodological Answer :
- Screening Assays : Test enantioselectivity in asymmetric reactions (e.g., hydrogenation of ketones) using a range of metal complexes (Ru, Rh).
- Kinetic Profiling : Monitor reaction rates and ee% via chiral GC or HPLC.
- XAS/XANES : Characterize metal-ligand coordination geometry in situ .
Q. What statistical approaches are recommended for analyzing dose-response data in biological studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Apply ANOVA for inter-group comparisons and bootstrap resampling to estimate confidence intervals. Validate models via Akaike Information Criterion (AIC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
